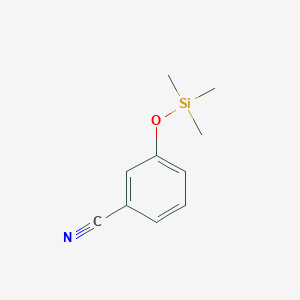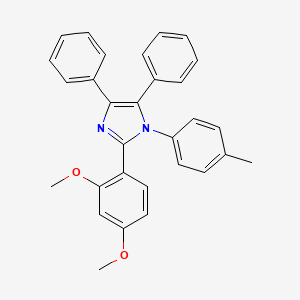
2-Pyrimidinamine, 4,6-dichloro-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- is an organic compound with the molecular formula C10H7Cl2N3 It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring
Méthodes De Préparation
The synthesis of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . The reaction typically involves the use of an aromatic nucleophilic substitution mechanism, where the chlorine atoms on the pyrimidine ring are replaced by the amino group from the aniline derivative.
Analyse Des Réactions Chimiques
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Due to its potential bioactivity, it is being explored for its therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in the development of pesticides and fungicides due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit Aurora kinase A, a protein involved in cell division. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.
Comparaison Avec Des Composés Similaires
2-Pyrimidinamine, 4,6-dichloro-5-phenyl- can be compared with other similar compounds, such as:
4,6-Dimethyl-2-pyrimidinamine: This compound has similar structural features but lacks the phenyl and dichloro substituents.
2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of chlorine atoms.
4,6-Diphenylpyrimidin-2-amine: This compound has phenyl groups at positions 4 and 6 instead of chlorine atoms.
The uniqueness of 2-Pyrimidinamine, 4,6-dichloro-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65004-49-1 |
|---|---|
Formule moléculaire |
C10H7Cl2N3 |
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
4,6-dichloro-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-7(6-4-2-1-3-5-6)9(12)15-10(13)14-8/h1-5H,(H2,13,14,15) |
Clé InChI |
YFXUIRSMMHPSLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


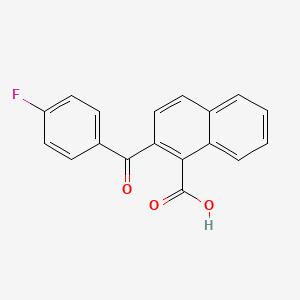

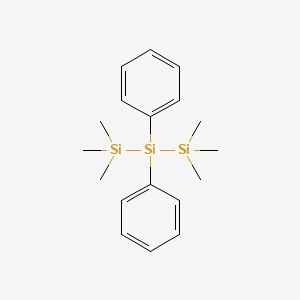
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)

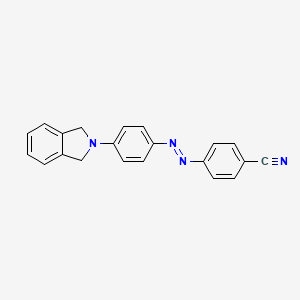
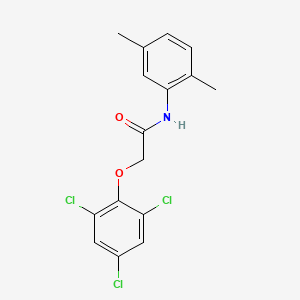

![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)
